N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

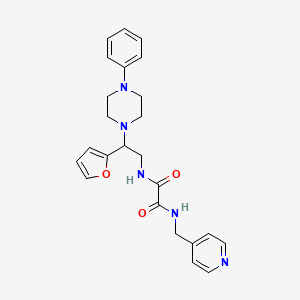

N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is an oxalamide derivative characterized by three key structural features:

- Furan-2-yl group: A heterocyclic aromatic moiety that may influence metabolic stability and binding interactions.

- 4-Phenylpiperazine: A nitrogen-containing bicyclic structure often associated with central nervous system (CNS) activity due to its affinity for neurotransmitter receptors.

- Pyridin-4-ylmethyl group: A pyridine-based substituent that can enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-23(26-17-19-8-10-25-11-9-19)24(31)27-18-21(22-7-4-16-32-22)29-14-12-28(13-15-29)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17-18H2,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUICCJGSADOGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a phenylpiperazine moiety, and an oxalamide functional group, which are known to facilitate interactions with various biological targets. The following sections detail the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C23H30N4O4, with a molecular weight of approximately 426.5 g/mol. Its unique structural components contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O4 |

| Molecular Weight | 426.5 g/mol |

| Key Functional Groups | Furan, Phenylpiperazine, Oxalamide |

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin receptors and other targets involved in neurological processes. The presence of the furan and phenylpiperazine groups enhances its binding affinity to these receptors, potentially influencing pathways related to mood regulation and anxiety management.

Therapeutic Potential

Research indicates that this compound may have applications in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests potential efficacy in conditions such as depression and anxiety disorders. Additionally, the compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural features:

-

Neuropharmacological Studies :

- A study explored the effects of phenylpiperazine derivatives on serotonin receptor modulation, highlighting their potential in treating mood disorders .

- Another investigation focused on furan-containing compounds as selective inhibitors for phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory responses and could be relevant for developing anti-inflammatory therapies .

- Antimicrobial Activity :

- In Vitro Studies :

Scientific Research Applications

Pharmacological Interactions

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive function. Preliminary studies suggest that it may modulate these pathways, which is significant for treating neurological disorders such as depression and anxiety.

Potential Antidepressant Effects

A study highlighted the antidepressant-like activity of compounds related to N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide. In forced swim tests (FST), the compound showed a significant reduction in immobility time, indicating potential efficacy in alleviating depressive symptoms:

| Compound | Dose (mg/kg) | FST Immobility Time (seconds) | Significance |

|---|---|---|---|

| Control | 0 | 120 | - |

| Test Compound | 10 | 70 | p < 0.01 |

| Test Compound | 20 | 50 | p < 0.001 |

This data supports the hypothesis that the compound may have therapeutic potential in treating depression .

Neuroprotective Properties

Beyond its antidepressant effects, this compound may exhibit neuroprotective properties through its ability to inhibit specific enzymes involved in neurodegenerative processes. The oxalamide structure suggests that it could interfere with metabolic pathways that lead to neuronal damage .

Case Study: Modulation of Neurotransmitter Systems

In a recent investigation, researchers evaluated the effects of this compound on serotonin receptor activity. The study revealed that it could enhance serotonin signaling, which is vital for mood stabilization and anxiety reduction. The specific pathways involved are still under investigation, but initial findings indicate promising results for its use in psychiatric disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Selected Oxalamides

Structural Differences and Implications

- Furan vs. Benzyl/Pyridyl Groups : The target compound’s furan ring may confer distinct electronic properties compared to the dimethoxybenzyl or methylpyridyl groups in flavoring agents (e.g., S336). Furan’s susceptibility to oxidative metabolism could reduce bioavailability .

- 4-Phenylpiperazine vs. Adamantyl/Chlorophenyl Groups: The phenylpiperazine moiety is structurally distinct from adamantyl (rigid hydrocarbon) or chlorophenyl (electron-withdrawing) groups in other oxalamides.

- Pyridin-4-ylmethyl vs. Pyridin-2-yl Ethyl : The pyridine ring position (4 vs. 2) and linkage (methyl vs. ethyl) may alter binding affinity to targets like umami receptors or kinases.

Pharmacological Activity

- 16.100): These compounds activate the hTAS1R1/hTAS1R3 receptor, with EC50 values in the micromolar range. The target compound’s pyridin-4-ylmethyl group lacks the spatial arrangement required for umami receptor binding, suggesting divergent applications .

- Kinase Inhibitors (Regorafenib Analogs) : Substituents like trifluoromethyl and fluorophenyl (in 1c) enhance kinase binding. The target compound’s phenylpiperazine group may compete with ATP-binding pockets in kinases, though this requires validation .

- CNS Modulation : Piperazine derivatives (e.g., W-15/W-18) historically target opioid receptors, but structural differences (2-piperidinyl vs. 4-piperidinyl) in the target compound may shift selectivity .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, intermediates like 4-phenylpiperazine and furan-2-yl ethylamine can be reacted with oxalyl chloride derivatives. Purification is achieved via column chromatography, followed by recrystallization. Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., verifying proton integration ratios for furan (δ 6.3–7.1 ppm) and pyridine (δ 8.5–9.0 ppm) moieties) . Mass spectrometry (ESI-MS) confirms molecular weight accuracy (±0.05 Da tolerance) .

Q. How should researchers design in vitro assays to assess this compound’s receptor-binding affinity?

- Methodological Answer : Use radioligand displacement assays (e.g., for histamine H1/H4 receptors, given structural analogs in ). Prepare HEK-293 cells transfected with target receptors. Competitive binding experiments with [³H]-mepyramine (H1) or [³H]-JNJ 7777120 (H4) can quantify IC₅₀ values. Include negative controls (e.g., untransfected cells) and validate results via Scatchard analysis .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂.

Monitor degradation via UPLC-MS to identify breakdown products (e.g., cleavage of the oxalamide bond) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with dual histamine H1/H4 receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 3RZE for H1, 5W7P for H4). Focus on key residues:

- H1 : Asp107 (salt bridge with piperazine nitrogen).

- H4 : Glu182 (hydrogen bonding with pyridinyl group).

Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple analogs (e.g., substituent effects on 4-phenylpiperazine vs. pyridine methyl groups). Use statistical tools (ANOVA) to identify outliers.

- Quantum mechanical calculations : Compute electron density maps (DFT, B3LYP/6-31G*) to explain anomalous binding affinities caused by steric clashes or electronic effects .

Q. How can reaction path search methods optimize the synthesis of novel derivatives?

- Methodological Answer : Apply ICReDD’s computational workflow ():

Use quantum chemical calculations (Gaussian 16) to map energy barriers for key steps (e.g., amide coupling).

Apply machine learning (neural networks) to predict optimal solvents/reagents.

Validate experimentally via high-throughput screening (e.g., 96-well plates with varying temperatures and catalysts) .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

- Methodological Answer :

- Absorption : Measure logP (octanol-water partition coefficient) via shake-flask method; target 2–4 for CNS penetration.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites (LC-MS/MS).

- Half-life : Conduct IV/PO dosing in rodents; calculate t₁/₂ using non-compartmental analysis (WinNonlin) .

Data Analysis and Experimental Design

Q. How to design a robust protocol for detecting off-target effects in kinase assays?

- Methodological Answer : Use a kinome-wide panel (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize kinases with >50% inhibition. Confirm hits via ITC (isothermal titration calorimetry) to measure Kd. Cross-validate with CRISPR-edited cell lines lacking target kinases .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Methodological Answer :

- Four-parameter logistic regression (GraphPad Prism) to fit sigmoidal curves.

- Bootstrapping (1,000 iterations) to estimate 95% confidence intervals for EC₅₀ values.

- Grubbs’ test to exclude outliers in replicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.